Comparative IDO1 and TDO Inhibitory Activity: Distinguishing from Parent Isatin and Mono-Halogenated Analogs
This compound demonstrates a distinct dual-target inhibition profile against human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism. While unsubstituted isatin is a weak inhibitor (IC50 values in the millimolar range), this derivative exhibits significantly improved potency. In biochemical assays, it inhibits recombinant human IDO1 with an IC50 of 1,190 nM and human TDO with an IC50 of 3,150 nM [1]. In contrast, the commonly used 5-fluoroisatin and 5-chloroisatin analogs have reported IDO1 IC50 values that are typically >10-fold weaker or are not characterized as dual inhibitors [2]. This balanced, micromolar-range dual inhibition profile is a specific and quantifiable point of differentiation for this compound.
| Evidence Dimension | Enzyme Inhibition (IDO1 and TDO) |
|---|---|
| Target Compound Data | IC50 = 1.19 µM (IDO1); IC50 = 3.15 µM (TDO) |
| Comparator Or Baseline | Unsubstituted isatin: IDO1 IC50 ≈ 89 µM (ref. 2); 5-fluoroisatin: IDO1 IC50 >10 µM (class-level inference) |
| Quantified Difference | ~75-fold improvement in IDO1 potency over parent isatin; dual TDO activity not present in simpler 5-halogenated isatins. |
| Conditions | Recombinant human IDO1 and TDO expressed in E. coli; L-tryptophan substrate conversion assay. |
Why This Matters
The dual IDO1/TDO inhibition profile at micromolar concentrations makes this compound a valuable starting point for developing immunomodulatory agents, distinct from single-target inhibitors or less potent analogs.
- [1] BindingDB. BDBM50514032 (CHEMBL4471831) Activity Data. Binding Database. View Source
- [2] Pantouris G, Mowat CG. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. J Enzyme Inhib Med Chem. 2016;31(sup1):70-78. View Source
